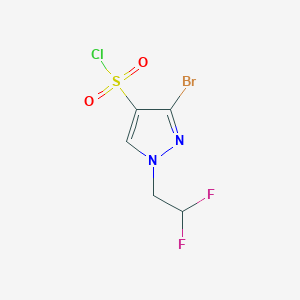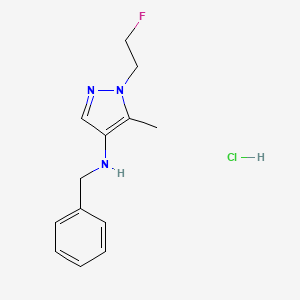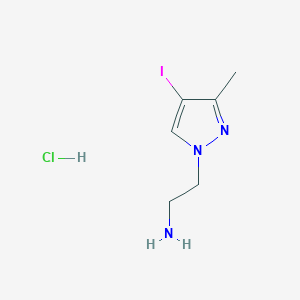![molecular formula C24H17BrO3 B12220503 (2Z)-2-(3-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12220503.png)
(2Z)-2-(3-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2Z)-2-(3-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one” is a synthetic organic molecule that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2Z)-2-(3-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one” can be achieved through a multi-step process involving the following key steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an α-bromo ketone, under basic conditions.
Alkylation: The phenylprop-2-en-1-yl group can be introduced through an alkylation reaction using appropriate alkyl halides and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the double bonds in the benzylidene and phenylprop-2-en-1-yl groups, resulting in the formation of saturated derivatives.
Substitution: The bromine atom in the benzylidene group can be substituted with various nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated benzofuran derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
The compound is of interest in synthetic organic chemistry for the development of new reactions and methodologies. Its unique structure allows for the exploration of various chemical transformations.
Biology
In biological research, benzofuran derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of the bromine atom and the phenylprop-2-en-1-yl group may enhance these activities.
Medicine
The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways. Its structure suggests possible interactions with proteins and enzymes involved in disease processes.
Industry
In the industrial sector, benzofuran derivatives are used in the synthesis of dyes, fragrances, and polymers. The compound’s unique properties may make it suitable for specialized applications in these areas.
Mechanism of Action
The mechanism of action of “(2Z)-2-(3-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one” would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The bromine atom and the phenylprop-2-en-1-yl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(3-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
- (2Z)-2-(3-fluorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
- (2Z)-2-(3-methylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
Uniqueness
The presence of the bromine atom in “(2Z)-2-(3-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one” distinguishes it from its analogs with different substituents. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity, binding affinity, and biological activity.
Properties
Molecular Formula |
C24H17BrO3 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
(2Z)-2-[(3-bromophenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H17BrO3/c25-19-10-4-8-18(14-19)15-23-24(26)21-12-11-20(16-22(21)28-23)27-13-5-9-17-6-2-1-3-7-17/h1-12,14-16H,13H2/b9-5+,23-15- |
InChI Key |
ZAALHXJBDMNOMY-ZYPUKPEJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)Br)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)Br)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,4-Dimethylphenyl)sulfanyl]aniline](/img/structure/B12220425.png)
![benzyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12220438.png)
![4-[(Diethylamino)sulfonyl]phenyl morpholin-4-yl ketone](/img/structure/B12220445.png)
![5-Chloro-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B12220455.png)

![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12220469.png)



![2-[2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12220498.png)
![[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2,5,7-triamine](/img/structure/B12220500.png)
![2-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12220508.png)
![5-benzoyl-9-(4-methoxyphenyl)-6-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12220509.png)
![5-Bromo-2-{[1-(thian-4-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12220510.png)
